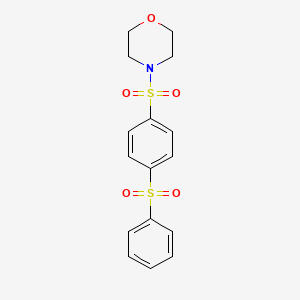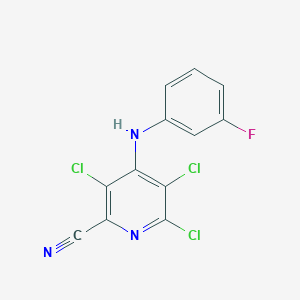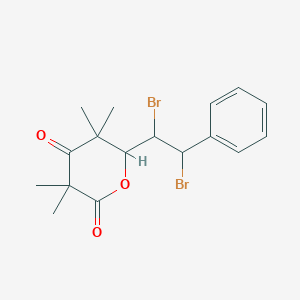![molecular formula C11H7N5O2S2 B14947619 5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound that features a quinoline and thiadiazole moiety. The quinoline ring is known for its aromatic properties and is often found in various pharmacologically active compounds. The thiadiazole ring, on the other hand, is a five-membered ring containing sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE typically involves multiple steps. One common method starts with the nitration of quinoline to introduce the nitro group at the 8-position. This is followed by the formation of the sulfanyl linkage and the subsequent construction of the thiadiazole ring. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to make the process more sustainable .
化学反应分析
Types of Reactions
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
作用机制
The mechanism of action of 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The quinoline and thiadiazole rings can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
相似化合物的比较
Similar Compounds
Quinolines: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Thiadiazoles: Compounds like halicin, which exhibit antibacterial properties.
Uniqueness
What sets 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE apart is its unique combination of a quinoline and thiadiazole ring, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
属性
分子式 |
C11H7N5O2S2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC 名称 |
5-(8-nitroquinolin-5-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H7N5O2S2/c12-10-14-15-11(20-10)19-8-4-3-7(16(17)18)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
InChI 键 |
YBYKDLGNWBJBDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SC3=NN=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[2-(4-Fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B14947542.png)
![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)
![1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14947558.png)
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)



![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)

![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)


![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-](/img/structure/B14947635.png)
